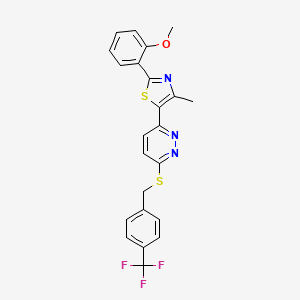

![molecular formula C8H11NO2S B2954160 [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 1480142-75-3](/img/structure/B2954160.png)

[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

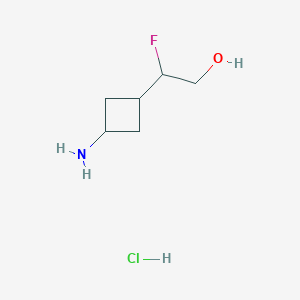

“[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 . It is also known by its IUPAC name, (2-tetrahydro-2-furanyl-1,3-thiazol-4-yl)methanol . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the presence of an oxolan (tetrahydrofuran) ring and a thiazole ring . The InChI code for this compound is 1S/C8H11NO2S/c10-4-6-5-12-8 (9-6)7-2-1-3-11-7/h5,7,10H,1-4H2 .Physical and Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 185.25 .Scientific Research Applications

Catalytic Applications

The incorporation of thiazole-derived compounds into catalytic systems has been demonstrated to improve the efficiency of various chemical reactions. For instance, thiazole-hydrazone ligands have been used in the encapsulation of molybdenum(VI) complexes within zeolite Y, showcasing an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This approach highlights the role of thiazole derivatives in enhancing catalytic behavior and operational flexibility in heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).

Organic Synthesis

Thiazole derivatives play a crucial role in organic synthesis, facilitating a range of transformations. The utility of thiazole-containing compounds extends to the selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, where they serve as key intermediates or catalysts in the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021). Additionally, thiazole-based systems have been employed in the synthesis of α-hydroxy esters, demonstrating the impact of thiazole moieties on the chelation-controlled alkylation processes (Jung, Ho, & Kim, 2000).

Material Science and Sensing

In material science, thiazole derivatives contribute to the development of novel materials with specific functionalities. For example, a composite film combining oxoporphyrinogen and layered double hydroxide undergoes a color change upon exposure to methanol, distinguishing it from ethanol. This property is pivotal for the development of sensors capable of detecting methanol, a toxic substance, highlighting the applicability of thiazole derivatives in environmental monitoring and healthcare (Ishihara et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h5,7,10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEPDJZOAUULPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=CS2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

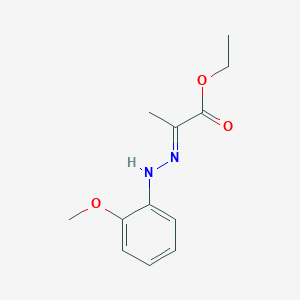

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)

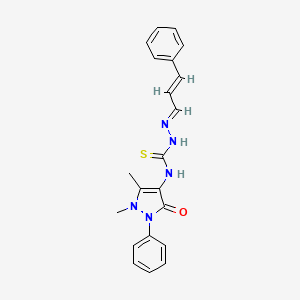

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954087.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2954090.png)

![2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2954092.png)

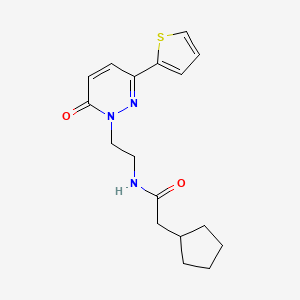

![2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2954098.png)

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2954099.png)